(1H-Benzo[d]imidazol-2-yl)methanamin-Dihydrochlorid
Übersicht
Beschreibung
(1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C8H11Cl2N3. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities .
Wissenschaftliche Forschungsanwendungen
(1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials
Wirkmechanismus
Target of Action
Benzimidazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors, due to their versatile structure .
Mode of Action
Benzimidazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and hydrophobic interactions .
Biochemical Pathways
Benzimidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
The bioavailability of benzimidazole derivatives can be influenced by factors such as solubility, stability, and permeability .
Result of Action
Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the action of benzimidazole derivatives .
Biochemische Analyse
Biochemical Properties
(1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride plays a crucial role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, facilitating various biochemical processes. For instance, it has been observed to interact with certain enzymes, potentially inhibiting or activating them, which can alter the biochemical pathways within cells
Cellular Effects
The effects of (1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, the compound may modulate signaling pathways that are critical for cell growth and differentiation. Additionally, it can impact gene expression by either upregulating or downregulating specific genes, thereby altering cellular metabolism and overall cell function.
Molecular Mechanism
At the molecular level, (1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . This binding can result in changes in gene expression, which in turn affects cellular processes. The compound’s ability to interact with enzymes and other biomolecules at the molecular level is key to its biochemical activity and potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but may degrade over time, affecting its efficacy. Long-term studies in vitro and in vivo have provided insights into the compound’s temporal effects, highlighting its potential for sustained biochemical activity.
Dosage Effects in Animal Models
The effects of (1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects . Threshold effects have been observed, indicating the importance of dosage optimization for therapeutic applications. Understanding the dosage effects is crucial for developing safe and effective treatments using this compound.
Metabolic Pathways
(1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions are essential for understanding the compound’s role in metabolism and its potential impact on metabolic disorders. The compound’s involvement in metabolic pathways highlights its significance in biochemical research and potential therapeutic applications.
Transport and Distribution
The transport and distribution of (1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride within cells and tissues are critical for its biochemical activity. The compound interacts with transporters and binding proteins, affecting its localization and accumulation . These interactions determine the compound’s distribution within the body, influencing its efficacy and potential side effects. Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic use.
Subcellular Localization
The subcellular localization of (1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride affects its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications These localization mechanisms are crucial for the compound’s biochemical activity, as they determine its interactions with specific biomolecules and cellular structures
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride can be achieved through several methods. One common method involves the reaction of 2-aminobenzimidazole with formaldehyde and hydrochloric acid. The reaction typically proceeds under mild conditions, resulting in the formation of the dihydrochloride salt .
Industrial Production Methods
In industrial settings, the production of (1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
(1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while substitution reactions can produce a wide range of substituted benzimidazole compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to (1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride include:
- (1-Methyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride
- 2-(Aminomethyl)benzimidazole dihydrochloride
- (4-Fluoro-1H-benzo[d]imidazol-2-yl)methanamine
- (5,6-Dichloro-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride .
Uniqueness
What sets (1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride apart from these similar compounds is its specific chemical structure and the resulting unique properties. These properties make it particularly useful in certain research and industrial applications, where other compounds may not be as effective .
Biologische Aktivität
(1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies that illustrate its potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzimidazole core, which is known for its ability to interact with various biological targets. The dihydrochloride form enhances its solubility in polar solvents, making it suitable for biological assays. Its structure can be represented as follows:
Research indicates that (1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride plays a crucial role in various biochemical reactions. It interacts with enzymes and proteins, facilitating or inhibiting biochemical processes. Key properties include:
- Enzyme Interaction : The compound has been shown to bind to specific enzymes, potentially altering their activity and impacting metabolic pathways within cells.
- Cellular Effects : It influences cell signaling pathways, gene expression, and cellular metabolism, leading to significant changes in cell function.
The compound exerts its biological effects through several mechanisms:
- Molecular Binding : It binds to specific biomolecules, leading to enzyme inhibition or activation. This interaction can disrupt normal cellular processes and promote apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that it may induce the formation of ROS, which can lead to DNA damage and subsequent apoptosis through pathways involving p53 activation and caspase cascades .
Anticancer Activity
A series of studies have evaluated the anticancer properties of (1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride:
- In vitro Studies : The compound was tested against various cancer cell lines. Results indicated significant cytotoxicity, particularly in human melanoma A375 cells, where it sensitized cells to radiation therapy without affecting normal cells .
- Mechanistic Insights : The mechanism involved the generation of intracellular ROS leading to DNA strand breaks and activation of apoptotic pathways. For instance, phosphorylation of p53 was observed alongside increased expression of p21, which inhibits cyclin-B expression, resulting in G2/M arrest .
- Comparative Analysis : In comparison with other benzimidazole derivatives, (1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride demonstrated superior activity against certain cancer types, suggesting its potential as a lead compound for further development .
Antibacterial Activity
Recent investigations have also highlighted the antibacterial properties of the compound:
- Efficacy Against Pathogens : The compound exhibited notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. Studies indicated that it disrupts bacterial cell wall synthesis and induces oxidative stress within bacterial cells .
Data Table: Summary of Biological Activities
Eigenschaften
IUPAC Name |
1H-benzimidazol-2-ylmethanamine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3.2ClH/c9-5-8-10-6-3-1-2-4-7(6)11-8;;/h1-4H,5,9H2,(H,10,11);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAEYZZSSSUIZAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5993-91-9 | |
Record name | Benzimidazol-2-ylmethylamine dihydrochloride hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.291 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes (1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride a versatile building block for synthesizing diverse compounds?
A1: (1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride possesses a reactive aminomethyl group (-CH2-NH2) attached to the benzimidazole ring. This allows the compound to readily react with various electrophilic reagents, leading to the formation of a wide array of derivatives.
- β-ketoesters: Leading to diazepinone-benzimidazole derivatives [].
- Phenylhydrazono ethylacetoacetate: Yielding phenylhydrazino diazepinone derivatives [].
- Acetyl acetone and ethyl cyanoacetate: Forming diazepine derivatives [].
- Acetophenone, benzophenone, and cyclopentanone: Resulting in fused imidazolines and a benzimidazolyl derivative, respectively [].
- Chloroacetyl chloride and benzoin: Producing a fused pyrazinone and another distinct derivative [].
Q2: What are the potential applications of the derivatives synthesized from (1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride?
A2: The research paper [] specifically investigated the in vitro antibacterial and antifungal activities of the newly synthesized derivatives. While the specific results are not detailed in the abstract, this testing suggests the synthesized compounds hold promise for developing novel antimicrobial agents.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.